molecular formula C24H17ClFN5O2S B2490881 N-(4-氯苯基)-2-((4-(4-氟苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-1-基)硫)乙酰胺 CAS No. 1111020-54-2

N-(4-氯苯基)-2-((4-(4-氟苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-1-基)硫)乙酰胺

货号 B2490881
CAS 编号: 1111020-54-2
分子量: 493.94
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of compounds known for their biological activity, particularly as H1-antihistaminic agents. These compounds are synthesized with the intent to explore their potential in pharmacological applications, excluding their use as drugs and related dosages or side effects for this analysis.

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions of hydrazino quinazolinones with various carbon donors, leading to a series of triazoloquinazolinones. These processes often employ innovative routes for the synthesis of the starting materials and the final compounds, characterized by specific reactions such as cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to form novel structures (Alagarsamy, Solomon, & Murugan, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectral data, including IR, 1H-NMR, mass spectral data, and sometimes X-ray crystallography. These methods ensure the accurate identification of the synthesized compounds' structures, providing a foundation for further analysis of their properties and activities (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involve the cyclization of intermediates and may include the use of isocyanates or other agents to form the desired quinazolinone structures. The properties of these compounds are significantly influenced by their chemical structure, particularly the presence of specific substituents that can impact their biological activity and interaction with biological targets (Chern et al., 1988).

科学研究应用

抗组胺活性

该化合物及其衍生物已被研究其抗组胺活性。例如,对于与所讨论化学物质密切相关的1-取代-4-(3-氯苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的研究表明,这些化合物展示了有希望的H1-抗组胺活性。这些化合物使用豚鼠组织中组胺诱导的支气管痉挛方法进行评估,其中一些化合物显示出与参考药物氯苯那敏相当的效力,但具有较轻的镇静作用 (Gobinath, Subramanian, & Alagarsamy, 2015)

正性肌力活性

多项研究已调查了类似化合物的正性肌力活性,这对于治疗心力衰竭至关重要。例如,合成为(E)-2-(4-肉桂基哌嗪-1-基)-N-(1-取代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-7-基)乙酰胺的化合物在离体兔心制备中表现出显著的正性肌力效应。这些效应与米力农等标准药物进行了比较,表明它们作为心脏疾病治疗的潜力 (Wu et al., 2012)

抗癌活性

已设计和合成了具有抗癌活性结构要求的1,2,4-三唑并[4,3-a]-喹唑啉衍生物。这些化合物,包括N-1-(5-甲基异噁唑-4-基/4-氟-2,3-二氢-1H-茚-1-基/芳基)-N’-3-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹唑啉-7-基)脲类,对人类神经母细胞瘤和结肠癌细胞系显示出显著的细胞毒性。这突显了它们在开发新的癌症治疗方面的潜力 (Reddy et al., 2015)

抗菌活性

与N-(4-氯苯基)-2-((4-(4-氟苯甲基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫)乙酰胺相关的化学结构显示出潜在的抗菌活性。类似N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三唑并[2,3-c]喹唑啉-6-基)硫]乙酰胺的化合物已在体外显示出显著的抗癌和抗菌活性。其中一些化合物选择性地影响了肺和中枢神经系统癌细胞系,并显示出对Photobacterium leiognathi Sh1生物发光的抑制作用 (Berest et al., 2011)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-chloroaniline with 4-fluorobenzyl isothiocyanate to form the intermediate, which is then reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one to form the final product.", "Starting Materials": [ "4-chloroaniline", "4-fluorobenzyl isothiocyanate", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with acetic anhydride and triethylamine in dichloromethane to form N-(4-chlorophenyl)acetamide.", "Step 2: N-(4-chlorophenyl)acetamide is reacted with 4-fluorobenzyl isothiocyanate in dichloromethane to form N-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)acetamide.", "Step 3: 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-one is reacted with N-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)acetamide in dichloromethane to form N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: The final product is purified by recrystallization from diethyl ether and dried under vacuum.", "Step 5: The crude product is treated with sodium bicarbonate and extracted with dichloromethane.", "Step 6: The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product." ] }

CAS 编号

1111020-54-2

产品名称

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

分子式

C24H17ClFN5O2S

分子量

493.94

IUPAC 名称

N-(4-chlorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H17ClFN5O2S/c25-16-7-11-18(12-8-16)27-21(32)14-34-24-29-28-23-30(13-15-5-9-17(26)10-6-15)22(33)19-3-1-2-4-20(19)31(23)24/h1-12H,13-14H2,(H,27,32)

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。